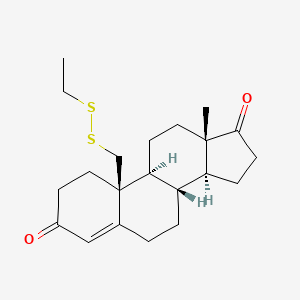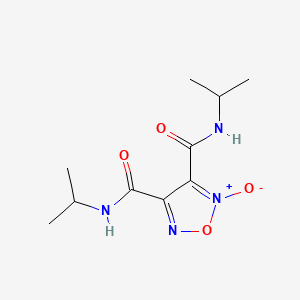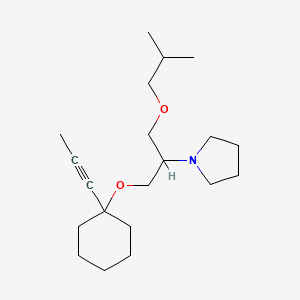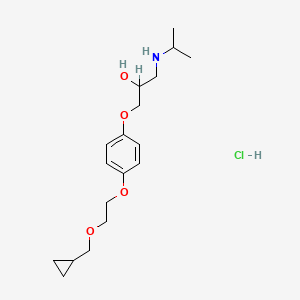
Dehydrocorydalin-Chlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dehydrocorydalin-Chlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um das Verhalten von Alkaloiden unter verschiedenen Bedingungen zu untersuchen . In der Biologie und Medizin hat es sich gezeigt, dass es entzündungshemmende, antithrombotische und antiatherosklerotische Wirkungen hat . Es wird auch in der Erforschung von Herz-Kreislauf-Erkrankungen eingesetzt, wo festgestellt wurde, dass es die Makrophagenentzündung hemmt und die Aortencompliance verbessert .
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Zielstrukturen und Signalwege. Es hat sich gezeigt, dass es die Expression der Bax- und Bcl-2-Proteine reguliert, Caspase-7 und Caspase-8 aktiviert und PARP inaktiviert . Darüber hinaus verstärkt es die Aktivierung von p38 MAPK, was zu seinen entzündungshemmenden und krebshemmenden Wirkungen beiträgt . This compound hemmt auch die Aktivierung der p65- und ERK1/2-Signalwege, die eine entscheidende Rolle bei Entzündungen und Atherosklerose spielen .
Wirkmechanismus
Target of Action
Dehydrocorydaline chloride (DHC) is an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo . It has been found to have multiple targets in pathogenic bacteria and in the pathogenesis of atherosclerosis . In the context of antibacterial activity, DHC has been shown to combat Listeria monocytogenes by dysregulating carbohydrate metabolism, suppressing cell wall synthesis, and inhibiting bacterial motility . In the context of atherosclerosis, DHC targets macrophage inflammation, which plays an essential role in the disease’s pathogenesis .
Mode of Action
DHC interacts with its targets and induces changes in their function. For instance, in Listeria monocytogenes, DHC influences the global proteomic alteration associated with carbohydrate metabolism, energy metabolism, cell wall synthesis, and bacterial motility . In the case of atherosclerosis, DHC dramatically decreases the levels of proinflammatory gene clusters and downregulates proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner .
Biochemical Pathways
DHC affects several biochemical pathways. In Listeria monocytogenes, it dysregulates carbohydrate metabolism, suppresses cell wall synthesis, and inhibits bacterial motility . In the context of atherosclerosis, DHC decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 .
Pharmacokinetics
The pharmacokinetics of DHC have been studied in rat plasma after oral administration . The results showed that DHC from Corydalis yanhusuo extract was absorbed more rapidly and eliminated more slowly than pure DHC . This suggests that the presence of P-glycoprotein (P-gp) inhibitors and other alkaloids co-existing in the extract may compete with DHC for transportation by P-gp, metabolization by P450, and binding to plasma proteins .
Result of Action
The action of DHC results in molecular and cellular effects. In Listeria monocytogenes, DHC’s antibacterial effect is supported by an in vitro growth kinetic assay, cytoplasmic nucleic acid and protein leakage assay, and observation of morphological changes in bacterial cells .
Action Environment
The action, efficacy, and stability of DHC can be influenced by environmental factors. For instance, other compounds in Corydalis yanhusuo extract may affect the pharmacokinetics and blood concentration of DHC . More research is needed to fully understand how various environmental factors influence the action of DHC.
Biochemische Analyse
Biochemical Properties
Dehydrocorydaline chloride regulates the protein expression of Bax and Bcl-2, activates caspase-7 and caspase-8, and inactivates PARP . It also enhances the activation of p38 MAPK . These interactions suggest that dehydrocorydaline chloride plays a significant role in biochemical reactions involving these proteins and enzymes.
Cellular Effects
Dehydrocorydaline chloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit inflammation in macrophages . It also decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 .
Molecular Mechanism
The molecular mechanism of action of dehydrocorydaline chloride involves its binding interactions with biomolecules and its influence on gene expression. It has been found to attenuate LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway . This suggests that dehydrocorydaline chloride exerts its effects at the molecular level by interacting with these biomolecules and influencing their activity.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of dehydrocorydaline chloride in laboratory settings are limited, it has been observed that the compound’s effects can vary over time. For instance, it has been shown to significantly downregulate proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of dehydrocorydaline chloride have been observed to vary with different dosages. For example, intraperitoneal injection of dehydrocorydaline chloride in apolipoprotein E-deficient (ApoE−/−) mice not only inhibited atherosclerosis development but also improved aortic compliance and increased plaque stability .
Transport and Distribution
It has been suggested that organic cation transporter 1 and 3 contribute to the high accumulation of dehydrocorydaline chloride in the heart .
Vorbereitungsmethoden
Dehydrocorydalin-Chlorid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Extraktion der Verbindung aus Corydalis yanhusuo unter Verwendung von Flüssigchromatographie/Tandem-Massenspektrometrie (LC-MS/MS) . Der Extraktionsprozess beinhaltet typischerweise eine Festphasenextraktion und Elution an einer C18-Chromatographiesäule unter Verwendung einer mobilen Phase aus Acetonitril und Wasser, die Ameisensäure und Ammoniumacetat enthält . Industrielle Produktionsverfahren können ähnliche Extraktionstechniken beinhalten, jedoch in größerem Maßstab, um die kommerziellen Anforderungen zu erfüllen.
Analyse Chemischer Reaktionen
Dehydrocorydalin-Chlorid unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Dehydrocorydalin-Chlorid ähnelt anderen Alkaloiden wie Columbamin, Palmatin und Tetrahydroberberin . Es ist jedoch einzigartig in seiner Fähigkeit, mehrere molekulare Zielstrukturen und Signalwege zu regulieren, was es zu einer vielseitigen Verbindung mit einem breiten Spektrum an pharmakologischen Wirkungen macht . Seine starken antibakteriellen Eigenschaften und seine geringe Zytotoxizität unterscheiden es auch von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.ClH/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOSEFNJXIPZNV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30045-16-0 (Parent) | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00909882 | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-03-5 | |
| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,g)quinolizinium, 5,6-dihydro-13-methyl-2,3,9,10-tetramethoxy-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC297886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the route of administration affect the efficacy of Dehydrocorydaline chloride in treating induced ulcers?
A1: Research shows a significant difference in the efficacy of Dehydrocorydaline chloride (DHC) depending on the route of administration. Specifically, oral administration of DHC demonstrated a consistent ability to inhibit the development of various experimentally induced gastric and duodenal ulcers in rats. [] Interestingly, subcutaneous administration of DHC did not show the same protective effect against certain types of ulcers, particularly those induced by histamine or reserpine. [] This suggests a potential difference in bioavailability or metabolism depending on the route, highlighting the importance of considering administration route for optimal efficacy.
Q2: How was Dehydrocorydaline chloride chemically synthesized, and what is its molecular formula and weight?
A2: Dehydrocorydaline chloride (DHC) can be synthesized from Acetonylpalmatine through a two-step process. First, Acetonylpalmatine is reacted with methyl iodide in the presence of sodium hydroxide to yield Dehydrocorydaline iodide. This intermediate is then converted to DHC. [] The molecular formula of DHC is C22H24ClNO4, and its molecular weight is 401.87 g/mol. []
Q3: What are the current limitations in the research on Dehydrocorydaline chloride, and what future research directions could provide valuable insights?
A3: While research suggests potential therapeutic benefits of DHC for various conditions, several limitations need to be addressed. Most of the available studies are based on in vitro and animal models, necessitating further research to confirm these findings in human subjects. [, ] Additionally, while some studies suggest DHC's interaction with specific signaling pathways like P38 MAPK, more detailed mechanistic studies are crucial to fully understand its pharmacological actions and potential off-target effects. [, ] Investigating the pharmacokinetics, long-term safety, and efficacy of DHC in humans through well-designed clinical trials will be essential to translate these research findings into clinical applications. Exploring DHC's potential in other disease models where its proposed mechanisms (P38 MAPK modulation, anti-proliferative effects) could be beneficial is another promising area for future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















